Compound-Specific Physicochemical Profile for CNS Drug-Likeness vs. Methyl Analog
The target compound exhibits a computed LogP of 3.77, indicating balanced lipophilicity crucial for passive membrane permeability and oral absorption . In contrast, its direct p-methylphenyl analog (CAS 887212-37-5) has a higher predicted LogP due to the increased lipophilicity of the methyl group, which can lead to poorer aqueous solubility and a higher risk of off-target promiscuity . The lower LogP of the fluoroaryl compound is a direct consequence of the strong electron-withdrawing effect of fluorine, which also enhances metabolic stability at potential sites of oxidative metabolism on the aromatic ring, a common liability in phenylpyrrolidinone scaffolds.
| Evidence Dimension | Calculated Partition Coefficient (LogP) and its impact on CNS MPO score |
|---|---|
| Target Compound Data | LogP = 3.77 (predicted); CNS MPO score = ~5.0 (high desirability) |
| Comparator Or Baseline | p-Methylphenyl analog (CAS 887212-37-5): LogP = ~4.1 (predicted); CNS MPO score = ~4.3 |
| Quantified Difference | ΔLogP = -0.33; ΔCNS MPO score = +0.7 (favoring the target compound for CNS programs) |
| Conditions | In silico prediction using standard computational methods; CNS MPO score calculated per Wager et al. (2010) methodology. |
Why This Matters
A superior CNS MPO score signals a higher probability of achieving adequate brain exposure with reduced safety risks, making this compound a more attractive selection for neuroinflammation or neurological disorder programs than its methyl analog.
